Maltotriose hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKASWRMLBJLKJ-HNNWOXMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584977 |

Source

|

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-63-3, 207511-08-8 |

Source

|

| Record name | D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation and Biological Significance of Maltotriose Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotriose (B133400), a trisaccharide of significant interest in various scientific and industrial fields, plays a crucial role in carbohydrate metabolism and microbial signaling pathways. This technical guide provides an in-depth analysis of the structure of maltotriose hydrate (B1144303), its physicochemical properties, and its biological functions. While a definitive crystal structure of maltotriose hydrate remains to be experimentally determined, this guide synthesizes available spectroscopic data and draws comparisons with related structures to offer a comprehensive understanding. Furthermore, it details the pivotal role of maltotriose in the activation of the Escherichia coli MalT (B15192052) protein, a key transcriptional activator in the maltose (B56501) regulon, and provides standardized experimental protocols for its characterization.

Introduction

Maltotriose is an oligosaccharide composed of three α-D-glucose units linked by α-1,4 glycosidic bonds.[1][2] It is a natural product found in sources such as starch and malt and serves as a significant carbohydrate source in various biological systems.[3] In its solid form, it often exists as a hydrate, incorporating one or more water molecules into its crystal lattice. Understanding the precise structure of this compound is critical for elucidating its interactions with enzymes and transport proteins, which is of particular interest to drug development professionals targeting carbohydrate-mediated biological processes.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4] Its chemical and physical properties are summarized in the table below. The hydrated form can have a variable number of water molecules, with maltotriose monohydrate being a commonly referenced form.[5][6]

| Property | Value | References |

| Chemical Formula | C₁₈H₃₂O₁₆ (anhydrous) | [3][4] |

| C₁₈H₃₂O₁₆·H₂O (monohydrate) | [6] | |

| Molecular Weight | 504.44 g/mol (anhydrous) | [4][7] |

| 522.45 g/mol (monohydrate) | [6] | |

| Appearance | White to off-white crystalline powder or solid | [4] |

| Melting Point | 132-135 °C | [8] |

| Optical Rotation | [α]D²⁰ = +150° to +170° (c=1 in H₂O) | [4] |

| Solubility | Soluble in water | [3] |

Molecular Structure

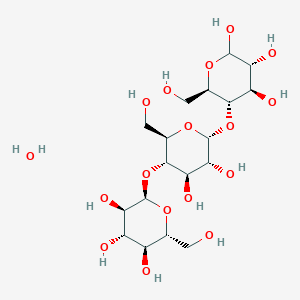

The fundamental structure of maltotriose consists of three glucose monomers connected in a linear fashion. The glycosidic linkages are specifically α-(1→4), meaning the anomeric carbon (C1) of one glucose unit is linked to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit with an alpha configuration.[1][9]

Conformational Analysis

In the absence of a definitive crystal structure for this compound, structural insights can be gleaned from spectroscopic methods and by comparison with the known crystal structure of maltose monohydrate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of oligosaccharides.

Crystalline Structure: An Unresolved Matter

As of the compilation of this guide, a complete, publicly available crystal structure of this compound has not been deposited in crystallographic databases. The crystallization of carbohydrates can be challenging due to their conformational flexibility.[10] However, the crystal structure of the closely related disaccharide, maltose monohydrate, has been determined by X-ray diffraction, providing a valuable model for the glycosidic linkage and the pyranose ring conformations.[11] It is reasonable to infer that the individual glucose rings in this compound adopt a chair conformation, and the α-(1→4) linkages will have similar geometries to those observed in maltose and other malto-oligosaccharides.

Biological Significance and Signaling Pathways

Maltotriose is not merely a metabolic intermediate; it is also a key signaling molecule in certain biological systems, most notably in bacteria.

The MalT Regulon in Escherichia coli

In E. coli, maltotriose is the primary inducer of the maltose regulon, which governs the uptake and metabolism of maltose and maltodextrins.[12] This regulation is mediated by the transcriptional activator protein, MalT. In the absence of maltotriose, MalT is in an inactive state. The binding of maltotriose to MalT induces a significant conformational change, leading to the activation of the protein.[12][13] This activation allows MalT to bind to specific DNA sequences (mal promoters) and activate the transcription of genes required for maltodextrin (B1146171) transport and catabolism.[5][14]

Caption: Activation of the MalT protein by maltotriose in E. coli.

Metabolism in Humans

In humans, maltotriose is a product of starch digestion by salivary and pancreatic α-amylase.[2] It is further hydrolyzed into glucose by the enzyme maltase-glucoamylase, which is located on the brush border of the small intestine.[15] This metabolic process is crucial for the absorption of dietary carbohydrates.

Experimental Protocols

The following sections provide standardized methodologies for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and anomeric linkages of maltotriose in solution.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O). Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

-

1D ¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 10-12 ppm, relaxation delay of 2-5 seconds.

-

The anomeric protons (H1) typically resonate in the region of 4.5-5.5 ppm. The coupling constants (³J(H1,H2)) can be used to determine the anomeric configuration (α or β).[16][17]

-

-

2D NMR Spectroscopy (COSY and HSQC):

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within each glucose residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is invaluable for assigning the carbon spectrum.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the chemical shifts and coupling constants with literature values for maltotriose to confirm the structure.[16][17]

X-ray Crystallography for 3D Structure Determination

Objective: To determine the three-dimensional atomic arrangement of this compound in a crystalline state.

Methodology:

-

Crystallization:

-

This is a critical and often challenging step for carbohydrates.[10]

-

A common method is vapor diffusion. Prepare a concentrated aqueous solution of this compound (e.g., 50-100 mg/mL).

-

Use a screening kit with various precipitants (e.g., polyethylene (B3416737) glycols, salts) to identify initial crystallization conditions.

-

Set up hanging or sitting drops with a mixture of the maltotriose solution and the precipitant solution, allowing vapor diffusion to slowly increase the concentration and induce crystallization.[18]

-

-

Crystal Mounting and Data Collection:

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

The structure is solved using direct methods or molecular replacement (if a suitable model is available).

-

The atomic model is then refined against the experimental data to obtain the final, high-resolution structure.[18]

-

Conclusion

This compound is a trisaccharide of fundamental importance in biochemistry and biotechnology. While its solution-state structure is well-characterized by NMR, a definitive crystal structure of the hydrate remains an area for future research. Its role as a signaling molecule in the activation of the MalT protein in E. coli provides a classic example of gene regulation by a small molecule and offers a potential target for antimicrobial drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other complex carbohydrates.

References

- 1. researchgate.net [researchgate.net]

- 2. A method for the rapid assignment of 1H NMR spectra of oligosaccharides using homonuclear Hartmann-Hahn spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 麦芽三糖 水合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Maltotriose - Wikipedia [en.wikipedia.org]

- 10. Strategies for carbohydrate model building, refinement and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A complex signaling module governs the activity of MalT, the prototype of an emerging transactivator family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Reactome | maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]

- 16. academic.oup.com [academic.oup.com]

- 17. cigs.unimo.it [cigs.unimo.it]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties of Maltotriose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotriose (B133400), a trisaccharide composed of three α-D-glucose units linked by α-1,4 glycosidic bonds, is a key carbohydrate in various biological and industrial processes. As an intermediate in starch digestion and a fermentable sugar, its chemical properties are of significant interest in the fields of nutrition, microbiology, and biotechnology. This technical guide provides an in-depth overview of the core chemical properties of maltotriose, detailed experimental methodologies for their determination, and a visualization of its role in key biological signaling pathways.

Core Chemical Properties of Maltotriose

The fundamental chemical and physical properties of maltotriose are summarized below. These values are crucial for its application in experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1][2][3] |

| Molecular Weight | 504.44 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 132-135 °C | [5] |

| Solubility | Soluble in water. Slightly soluble in methanol. Soluble in DMSO. | [6][7][8] |

| Specific Rotation [α]D | +162.5° (c=1, H₂O) | [9] |

| Sweetness | Approximately 30-32% that of sucrose. | [4][10] |

Reactivity and Chemical Behavior

Maltotriose exhibits reactivity characteristic of a reducing sugar, primarily due to the hemiacetal group on the terminal glucose residue.

Hydrolysis

Maltotriose can be hydrolyzed into smaller saccharides through both acidic and enzymatic catalysis.

-

Acid Hydrolysis : Treatment with strong acids, such as 4 M HCl at elevated temperatures (e.g., 120°C), cleaves the α-1,4 glycosidic bonds, yielding a mixture of maltose (B56501) and glucose.[11]

-

Enzymatic Hydrolysis : Specific enzymes catalyze the breakdown of maltotriose. For instance, α-glucosidase hydrolyzes maltotriose to produce maltose and glucose.[12] In biological systems, enzymes like maltase-glucoamylase in the small intestine break down maltotriose into glucose for absorption.[13]

Maillard Reaction

As a reducing sugar, maltotriose readily participates in the Maillard reaction when heated in the presence of amino acids or proteins.[4][14] This non-enzymatic browning reaction is fundamental in food chemistry, contributing to the color, flavor, and aroma of many cooked foods.[15] The reaction is initiated by the condensation of the carbonyl group of maltotriose with a free amino group.[14] The rate and products of the Maillard reaction are influenced by factors such as temperature, pH, and the specific amino acids present.[14][16]

Experimental Protocols

The following sections outline the general methodologies for determining the key chemical properties of maltotriose.

Determination of Solubility

A general protocol to determine the solubility of maltotriose in a given solvent involves the following steps:

-

Preparation of a Saturated Solution : Add an excess amount of maltotriose to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Separation : Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification : Evaporate a known volume of the supernatant to dryness and weigh the residue. The solubility is then calculated as the mass of dissolved maltotriose per volume of solvent (e.g., g/100 mL).

Melting Point Determination

The melting point of maltotriose can be determined using a capillary melting point apparatus:

-

Sample Preparation : Finely powder a small amount of dry maltotriose. Pack the powder into a capillary tube to a height of 2-3 mm.[8][17]

-

Apparatus Setup : Place the capillary tube in the heating block of the melting point apparatus.[8][17]

-

Heating : Heat the sample rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[17]

-

Observation : Observe the sample through the magnifying lens. The melting range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample has melted.[8][17]

Polarimetry for Specific Rotation

The specific rotation of maltotriose is a measure of its optical activity and can be determined using a polarimeter:

-

Solution Preparation : Prepare a solution of maltotriose of a known concentration (c, in g/mL) in a suitable solvent (e.g., water).

-

Polarimeter Calibration : Calibrate the polarimeter with the pure solvent.

-

Measurement : Fill the polarimeter cell of a known path length (l, in dm) with the maltotriose solution, ensuring no air bubbles are present. Measure the observed optical rotation (α).[18][19][20]

-

Calculation : Calculate the specific rotation [α] using the formula: [α] = α / (l × c)[19]

Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

TLC is a common method to monitor the progress of maltotriose hydrolysis:

-

Sample Application : Spot a small amount of the hydrolysis reaction mixture onto a silica (B1680970) gel TLC plate, alongside standards of glucose, maltose, and maltotriose.[12][14][21][22][23]

-

Development : Place the plate in a developing chamber containing a suitable mobile phase, such as a mixture of n-butanol, acetic acid, and water.[24] Allow the solvent front to ascend the plate.

-

Visualization : After development, dry the plate and visualize the separated spots by spraying with a suitable reagent (e.g., a sulfuric acid/ethanol mixture) followed by heating.[24]

-

Analysis : Compare the Rf values of the spots in the reaction mixture to those of the standards to identify the hydrolysis products.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative analysis of maltotriose and its related oligosaccharides:

-

Sample Preparation : Filter the sample solution to remove any particulate matter.

-

Instrumentation : Use an HPLC system equipped with a suitable column (e.g., an amino- or HILIC-based column) and a detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD), which are commonly used for carbohydrate analysis.[25][26][27]

-

Mobile Phase : A typical mobile phase for saccharide separation is a mixture of acetonitrile (B52724) and water.

-

Analysis : Inject the sample onto the column and elute with the mobile phase. Identify and quantify the components by comparing their retention times and peak areas with those of known standards.[25]

Signaling Pathways and Biological Relevance

Maltotriose plays a crucial role as a signaling molecule and a carbon source in various microorganisms.

The Maltose Regulon in Escherichia coli

In E. coli, the genes for maltose and maltodextrin (B1146171) metabolism are organized into the mal regulon. The expression of these genes is positively controlled by the transcriptional activator MalT. Maltotriose acts as the natural inducer of this system.

Caption: Activation of the E. coli maltose regulon by maltotriose.

Maltotriose Transport and Metabolism in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, maltotriose utilization is a regulated process involving specific transporters and metabolic enzymes encoded by the MAL loci. The uptake of maltotriose is an important factor in brewing and other fermentation industries.

Caption: Maltotriose uptake and metabolism in Saccharomyces cerevisiae.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties of maltotriose, including its physical characteristics, reactivity, and methods for its analysis. The visualization of its role in key microbial signaling pathways highlights its biological significance. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important trisaccharide.

References

- 1. ftb.com.hr [ftb.com.hr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1109-28-0 CAS MSDS (MALTOTRIOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. Mal regulon - Wikipedia [en.wikipedia.org]

- 10. US4113509A - Enzymatically produced maltose-maltotriose starch hydrolysate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Reactome | maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]

- 14. researchgate.net [researchgate.net]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. 2024.sci-hub.cat [2024.sci-hub.cat]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.ox.ac.uk [chem.ox.ac.uk]

- 19. docsity.com [docsity.com]

- 20. cdn.pasco.com [cdn.pasco.com]

- 21. Product Analysis of Starch Active Enzymes by TLC [en.bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. helixchrom.com [helixchrom.com]

- 27. books.rsc.org [books.rsc.org]

Maltotriose: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the core physicochemical properties and metabolic significance of maltotriose (B133400). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies for molecular weight determination, and illustrates its primary metabolic pathway.

Core Properties of Maltotriose

Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.[1][2] It is a key intermediate in the digestion of starch by α-amylase.[2][3] The chemical formula for maltotriose is C₁₈H₃₂O₁₆.[1][2][4]

Quantitative Molecular Data

The molecular weight and related quantitative data for maltotriose are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₃₂O₁₆ | [1][2][4] |

| Average Molecular Weight | 504.44 g/mol | [2][5] |

| Monoisotopic Molecular Weight | 504.169034976 Da | [6] |

| Exact Mass | 504.1690 Da | [2] |

Experimental Protocols for Molecular Weight Determination

The precise determination of the molecular weight of oligosaccharides like maltotriose is critical for their characterization. The two primary methods employed for this purpose are Mass Spectrometry (MS) and Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC).

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For carbohydrate analysis, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to generate intact gaseous ions from the analyte.[5]

Methodology: MALDI-Time-of-Flight (TOF) Mass Spectrometry

-

Sample Preparation : The maltotriose sample is dissolved in a suitable solvent, typically distilled water or a water/acetonitrile (B52724) mixture.

-

Matrix Preparation : A matrix, such as 2,5-dihydroxybenzoic acid (DHB), is prepared in a solvent like a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA).

-

Sample-Matrix Co-crystallization : The sample solution is mixed with the matrix solution in a specific ratio. A small volume of this mixture is then spotted onto a MALDI target plate and allowed to air dry, leading to the co-crystallization of the sample within the matrix.

-

Ionization : The target plate is introduced into the mass spectrometer. A pulsed laser beam is directed at the sample-matrix crystals. The matrix absorbs the laser energy, leading to the desorption and ionization of the maltotriose molecules, primarily as singly charged ions (e.g., [M+Na]⁺ or [M+K]⁺).

-

Time-of-Flight Analysis : The generated ions are accelerated by an electric field into a flight tube. The time it takes for the ions to travel the length of the tube to the detector is measured. Lighter ions travel faster than heavier ions, allowing for the determination of the mass-to-charge ratio and, consequently, the molecular weight of the maltotriose.

Gel Permeation Chromatography (GPC/SEC)

Gel permeation chromatography separates molecules based on their size or hydrodynamic volume.[7] It is a valuable technique for determining the molecular weight distribution of polymers and oligosaccharides.[7]

Methodology: High-Performance Liquid Chromatography (HPLC) with GPC

-

Column Selection : A GPC column packed with porous particles of a specific pore size is chosen. For oligosaccharides, columns with smaller pore sizes are suitable.

-

Mobile Phase : An appropriate mobile phase, often an aqueous buffer, is selected and continuously pumped through the system.

-

Sample Injection : A dissolved sample of maltotriose is injected into the mobile phase stream.

-

Separation : As the sample passes through the column, larger molecules that cannot enter the pores of the packing material elute first. Smaller molecules, like maltotriose, can diffuse into the pores, resulting in a longer retention time. The elution volume is inversely proportional to the logarithm of the molecular weight.

-

Detection : A detector, such as a refractive index (RI) detector, is used to monitor the concentration of the eluting sample.

-

Calibration : To determine the absolute molecular weight, the system is calibrated using a series of well-characterized oligosaccharide standards with known molecular weights. A calibration curve of elution time versus the logarithm of the molecular weight is constructed, from which the molecular weight of maltotriose can be interpolated.

Metabolic Pathway of Maltotriose

Maltotriose is a significant intermediate in carbohydrate metabolism, particularly in the breakdown of starch. The following diagram illustrates the enzymatic hydrolysis of starch to maltotriose and its subsequent breakdown into glucose.

Caption: Enzymatic breakdown of starch to maltotriose and its subsequent hydrolysis to glucose.

In humans, starch digestion begins in the mouth and continues in the small intestine, where pancreatic α-amylase hydrolyzes starch into smaller oligosaccharides, including maltotriose.[3] In the small intestine, brush border enzymes, primarily maltase-glucoamylase and sucrase-isomaltase, further hydrolyze maltotriose into maltose and glucose.[1] Maltose is then cleaved into two glucose molecules by α-glucosidase. The resulting glucose is absorbed by the intestinal cells and enters the bloodstream to be used for energy through glycolysis.

In yeast, maltotriose is transported into the cell by specific permeases, such as the AGT1 permease. Once inside the cell, it is hydrolyzed by intracellular α-glucosidase into glucose, which then enters the glycolytic pathway.[5]

References

- 1. Reactome | maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]

- 2. fiveable.me [fiveable.me]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Characterization of maltotriose production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Maltotriose Hydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of maltotriose (B133400) hydrate (B1144303), a trisaccharide of significant interest in biochemical research and pharmaceutical development. This document aims to furnish researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and an understanding of its role in key biological pathways.

Chemical Identity and Properties

Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. In its hydrated form, it is available commercially for various research and industrial applications. The Chemical Abstracts Service (CAS) number for maltotriose and its hydrate can vary depending on the specific form and supplier. The most commonly cited CAS number for maltotriose hydrate is 207511-08-8 . It is important to note that the degree of hydration can be variable, which is often denoted as "·xH2O" in the molecular formula. The anhydrous form is typically associated with CAS number 1109-28-0 . Another CAS number, 312693-63-3 , has been associated with a this compound analog with potential anticancer properties. Researchers should consult the certificate of analysis from their specific supplier for precise information.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 207511-08-8 (hydrated) | |

| 1109-28-0 (anhydrous) | ||

| Molecular Formula | C18H32O16 · xH2O | |

| Molecular Weight | 504.44 g/mol (anhydrous basis) | |

| Appearance | White crystalline solid | |

| Melting Point | 132-135 °C | |

| Optical Activity | [α]24/D +162° (c = 2 in H2O) | |

| Purity | ≥95% |

Applications in Drug Development and Research

This compound serves as a valuable tool in various research and development applications:

-

Enzyme Assays: It is a key substrate for the determination of α-amylase activity.[1]

-

Fermentation Science: Its transport and metabolism are extensively studied in yeast, particularly in the context of brewing and baking industries.[2][3][4]

-

Drug Formulation: Carbohydrates like maltotriose can be utilized to enhance the solubility and bioavailability of drug compounds.[5]

-

Potential Therapeutics: Analogs of this compound have been investigated for their potential as kinase inhibitors with anticancer properties.[6]

Experimental Protocols

This section provides a detailed methodology for a key experiment involving a maltotriose derivative: the determination of α-amylase activity.

Protocol: α-Amylase Activity Assay using 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3)

This direct colorimetric assay measures α-amylase activity by monitoring the release of 2-chloro-4-nitrophenol (B164951) (CNP) from the substrate CNPG3.[1][7][8][9]

Principle:

α-Amylase hydrolyzes CNPG3 to release CNP, which can be measured spectrophotometrically at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.

Reagents and Equipment:

-

Reagent Solution:

-

Sample: Serum or urine

-

Spectrophotometer or automated clinical chemistry analyzer capable of reading at 405 nm (or 410/480 nm)[1]

-

Cuvettes with a 1 cm path length

-

Water bath or incubator set to 37°C

Procedure:

-

Reagent Preparation: Prepare the reagent solution as described above. Ensure the reagent is brought to the reaction temperature (37°C) before use.

-

Sample Handling:

-

Assay:

-

Set the spectrophotometer to 405 nm and the temperature to 37°C.

-

Pipette the reagent solution into a cuvette.

-

Add the sample (e.g., serum or urine) to the reagent. The sample-to-reagent ratio can vary, a common ratio is 1:60.[9]

-

Mix immediately and start monitoring the change in absorbance at 405 nm over a defined period (e.g., 120 or 300 seconds).[7]

-

-

Calculation:

-

The α-amylase activity is calculated from the rate of change in absorbance per minute.

-

The assay is linear up to 2,000 U/L for serum and 1,500 U/L for urine. Samples with higher activity should be diluted with 0.9% NaCl and re-assayed.[1]

-

Interference:

Bilirubin (≤ 630 µmol/L), hemoglobin (≤ 6 g/L), triacylglycerols (≤ 30 mmol/L), heparin (≤ 100 kU/L), and glucose (≤ 120 mmol/L) do not significantly interfere with this assay.[7]

Signaling and Metabolic Pathways

Maltotriose is actively transported into cells and metabolized through specific pathways, particularly well-studied in the yeast Saccharomyces cerevisiae.

Maltotriose Transport and Metabolism in Saccharomyces cerevisiae

The uptake and fermentation of maltotriose are critical in many industrial fermentation processes. The following diagram illustrates the key steps in this pathway.

References

- 1. beckmancoulter.com [beckmancoulter.com]

- 2. researchgate.net [researchgate.net]

- 3. ftb.com.hr [ftb.com.hr]

- 4. ftb.com.hr [ftb.com.hr]

- 5. Carbohydrates as Versatile Enablers of Advanced Drug Delivery Systems [sigmaaldrich.com]

- 6. This compound | 312693-63-3 | MMA69363 | Biosynth [biosynth.com]

- 7. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Solubility of Maltotriose in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of maltotriose (B133400) in various common laboratory solvents. The information is compiled to assist researchers and professionals in drug development and other scientific fields in preparing solutions and designing experiments involving this trisaccharide. This document summarizes available quantitative data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Topic: Maltotriose Solubility

Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. Its solubility is a critical physical property influencing its application in various research and development settings, from biological assays to formulation studies. The polarity of the solvent and temperature are key factors governing its dissolution.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative data for the solubility of maltotriose in different solvents. It is important to note that solubility can be significantly affected by temperature and the exact conditions of measurement. The data presented here is collated from various sources and should be considered as a guideline.

| Solvent | Temperature | Solubility | Citation |

| Water | Not Specified | ~50 mg/mL | [1] |

| Water | 25 °C (estimated) | 1000 mg/mL (1e+006 mg/L) | [2] |

| Water | Not Specified | "Slightly Soluble" | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | ~3 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~15 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL | |

| Dimethylformamide (DMF) | Not Specified | ~20 mg/mL | [4] |

| Methanol | Not Specified | "Slightly Soluble" | [3] |

| Ethanol (B145695) | Not Specified | "Very Slightly Soluble" | [5] |

| Ethanol-Water Mixtures | Room Temperature | Solubility decreases as ethanol concentration increases. | [5] |

| Pure Ethanol | Room Temperature | Minimal solubility. | [5] |

Note: The wide range of reported solubilities in water suggests a strong dependence on experimental conditions and highlights the importance of empirical determination for specific applications.

Experimental Protocol for Determining Maltotriose Solubility

This section details a comprehensive methodology for the experimental determination of maltotriose solubility, primarily based on the widely accepted shake-flask method.

Principle

The shake-flask method is an equilibrium-based technique. An excess amount of the solid solute (maltotriose) is added to the solvent of interest and agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solvent is saturated with the solute. The undissolved solid is then removed, and the concentration of the dissolved solute in the supernatant is quantified to determine the solubility.[6]

Materials and Equipment

-

Maltotriose: High purity (e.g., ≥95%) crystalline solid.

-

Solvents: High-purity grade (e.g., HPLC grade) of the desired solvents (e.g., water, ethanol, methanol, DMSO).

-

Analytical Balance: Precision of at least 0.1 mg.

-

Vials: Glass vials with screw caps.

-

Thermostatic Shaker/Incubator: Capable of maintaining a constant temperature (e.g., ±0.5 °C) and providing consistent agitation.

-

Centrifuge: To pellet undissolved solids.

-

Syringes and Syringe Filters: Chemically inert filters (e.g., 0.22 µm PTFE) to separate the saturated solution from any remaining solid particles.[6]

-

High-Performance Liquid Chromatography (HPLC) System: Equipped with a suitable column and detector for carbohydrate analysis.

-

Column: An amine-based (NH2) or a hydrophilic interaction liquid chromatography (HILIC) column is recommended for oligosaccharide separation.[5][7]

-

Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable for quantifying non-UV-absorbing compounds like maltotriose.[5][7][8]

-

-

Volumetric Glassware: For preparing standard solutions.

Methodology

Step 1: Preparation of Standard Solutions for HPLC Calibration

-

Accurately weigh a known amount of maltotriose and dissolve it in the mobile phase to be used for HPLC analysis to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Perform a series of serial dilutions from the stock solution to create a set of at least five standard solutions covering the expected solubility range.

-

Analyze each standard by HPLC and record the peak area.

-

Construct a calibration curve by plotting the peak area against the known concentration of the standards. This curve will be used to determine the concentration of the unknown samples.

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of crystalline maltotriose to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution does not change over time.

Step 3: Separation of Saturated Solution

-

After the equilibration period, remove the vials from the shaker and let them stand at the controlled temperature to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved maltotriose.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean HPLC vial. This step is crucial to remove any fine, undissolved particles that could interfere with the HPLC analysis.[6]

Step 4: Quantification by HPLC

-

If necessary, dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the HPLC calibration curve.

-

Inject the prepared sample into the HPLC system.

-

Record the chromatogram and determine the peak area corresponding to maltotriose.

-

Using the calibration curve generated in Step 1, calculate the concentration of maltotriose in the diluted sample.

-

Account for the dilution factor to determine the final concentration in the original saturated solution. This value represents the solubility of maltotriose in the specific solvent at that temperature.

Step 5: Data Reporting

-

The solubility should be reported in standard units, such as mg/mL or g/100 mL, at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of maltotriose.

References

- 1. aquaculture.ugent.be [aquaculture.ugent.be]

- 2. Maltotriose - CARBOEXPERT [carboexpert.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. future4200.com [future4200.com]

An In-depth Technical Guide to the Melting Point of Maltotriose Hydrate

This technical guide provides a comprehensive overview of the melting point of maltotriose (B133400) hydrate (B1144303), a crucial physical property for researchers, scientists, and professionals in drug development. This document outlines the reported melting point values, details the experimental methodologies for its determination, and presents a visual representation of a typical experimental workflow.

Quantitative Data Summary

The melting point of maltotriose hydrate has been reported across various sources, with some variation likely attributable to the purity of the sample and the specific experimental conditions. The data is summarized in the table below for straightforward comparison.

| Property | Value | Purity | Source |

| Melting Point | 132-135 °C (lit.) | 95% | [1][2][3][4] |

| Melting Point | >155 °C (dec.) | Not Specified | [5] |

| Melting Point | 140-150 °C | 98% | [6] |

| Molecular Formula | C₁₈H₃₂O₁₆ · xH₂O | [2][7] | |

| Molecular Weight | 504.44 (anhydrous basis) | [2][7] |

Experimental Protocols

The determination of the melting point of crystalline solids like this compound is a fundamental technique for identification and purity assessment. The two primary methods employed for this purpose are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a common and established method for determining the melting point of a substance.[8]

Methodology:

-

Sample Preparation: The this compound sample must be thoroughly dried and in a powdered form. A small amount of the powdered sample is then packed into a capillary tube, which is sealed at one end.[8][9] The sample is compacted to the bottom of the tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in a heating bath (commonly oil) or a dedicated melting point apparatus.[9]

-

Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, to ensure thermal equilibrium.[8] The sample is observed through a magnifying lens.

-

Melting Point Range Determination: The melting point is recorded as a range. The first temperature is noted when the first droplet of liquid appears, and the second temperature is recorded when the entire sample has completely melted into a liquid.[9] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[9]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed into a small pan (often aluminum). The pan is then sealed.

-

Apparatus Setup: The sample pan and an empty reference pan are placed inside the DSC instrument.

-

Thermal Program: The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.

-

Data Acquisition and Analysis: The DSC instrument records the heat flow to the sample versus the temperature. The melting of the sample is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. This technique was used to study the dehydration and thermal behavior of other sugar hydrates like maltose (B56501) monohydrate.[10]

Visualizations

Experimental Workflow for Capillary Melting Point Determination

Caption: Workflow for determining the melting point of this compound using the capillary method.

References

- 1. This compound, 95% | 207511-08-8 [amp.chemicalbook.com]

- 2. Maltotriose 95 207511-08-8 [sigmaaldrich.com]

- 3. This compound, 95% - Yorlab [yorlab.co.uk]

- 4. 1109-28-0 CAS MSDS (MALTOTRIOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Maltotriose - CARBOEXPERT [carboexpert.com]

- 6. Maltotriose, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. マルトトリオース 水和物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to the Natural Occurrences and Sources of Maltotriose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, is a carbohydrate of significant interest in various scientific and industrial fields, including food science, biotechnology, and potentially, pharmacology. Its natural occurrence, physical properties, and role in metabolic processes make it a subject of ongoing research. This technical guide provides a comprehensive overview of the natural sources of maltotriose, quantitative data on its prevalence, detailed experimental protocols for its analysis, and insights into its metabolic pathways.

Natural Occurrences and Sources of Maltotriose

Maltotriose is found in a variety of natural and processed biological materials. Its presence is primarily a result of the enzymatic degradation of starch.

1.1. Plant-Based Sources:

-

Cereal Grains: Maltotriose is naturally present in several cereal grains, with its concentration significantly increasing during the malting process.[1] Malting activates endogenous amylases that break down starch into smaller oligosaccharides, including maltotriose. Barley, wheat, and rye are notable sources.[1]

-

Syrups and Sweeteners: Brown rice syrup is a particularly rich source of maltotriose, with concentrations varying widely depending on the manufacturing process.[2][3][4][5] It is also a component of other starch-derived sweeteners like corn syrup and high-maltose syrups.[2][6][7]

1.2. Animal-Based Sources:

-

Honey: Maltotriose is a minor component of honey, alongside a complex mixture of other sugars.[3][4][5][8] Its concentration can vary depending on the floral source and whether bees have been fed sugar syrups.

-

Arthropod Hemolymph: Some studies have indicated the presence of maltotriose in the blood (hemolymph) of certain arthropods.

1.3. Microbial Sources:

-

Fermentation Products: Maltotriose is a key fermentable sugar in brewer's wort, typically constituting 15-20% of the total carbohydrates.[9] Its efficient utilization by yeast is a critical factor in the brewing process.

-

Bacterial Metabolism: Escherichia coli is capable of forming maltotriose endogenously from glucose and glucose-1-phosphate.

Quantitative Data on Maltotriose Concentration

The concentration of maltotriose in various natural sources can differ significantly. The following tables summarize the available quantitative data.

Table 1: Maltotriose Concentration in Syrups and Sweeteners

| Source | Maltotriose Concentration (% of total carbohydrates or w/w) | References |

| Brown Rice Syrup | 10% - 52% | [2][3][4][5] |

| High Conversion Maltose Syrup | 8% - 13% | [6] |

| Confectioner's Glucose Syrup | ~11% | [2] |

Table 2: Maltotriose Concentration in Grains and Fermentation Media

| Source | Maltotriose Concentration | References |

| Sweet Mashes (Rye and Barley) | 7.5 - 15.2 g/L | [1] |

| Brewer's Wort | 15% - 20% of total carbohydrates | [9] |

| Wheat, Triticale, and Barley Grains | Present, increases after germination | [1][10] |

Table 3: Maltotriose Concentration in Honey

| Source | Maltotriose Concentration | Notes | References |

| Various Honey Types | Minor component, specific percentages not widely reported | Concentration can be influenced by floral source and bee feeding practices. | [3][4][5][8] |

Experimental Protocols

Accurate quantification of maltotriose requires specific analytical methodologies. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

3.1. High-Performance Liquid Chromatography (HPLC) for Maltotriose Quantification

HPLC is a robust and widely used technique for the separation and quantification of carbohydrates. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for polar compounds like maltotriose.

3.1.1. Sample Preparation from Plant Material (e.g., Grains)

-

Grinding: Mill the dried plant material to a fine powder (e.g., using a ball mill or grinder).

-

Extraction:

-

Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

Add 10 mL of 80% ethanol (B145695).[11]

-

Vortex thoroughly and incubate in a water bath at 80°C for 1 hour, with intermittent vortexing.

-

Centrifuge at 4000 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction step on the pellet with another 10 mL of 80% ethanol.

-

Pool the supernatants.

-

-

Cleanup (Optional, for complex matrices):

-

Pass the pooled supernatant through a C18 Solid Phase Extraction (SPE) cartridge to remove non-polar interfering compounds.

-

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

3.1.2. Sample Preparation from Honey

-

Dilution: Accurately weigh approximately 1 g of honey into a 50 mL volumetric flask.

-

Dissolution: Dissolve the honey in a solution of acetonitrile (B52724):water (50:50, v/v).[3][8]

-

Volume Adjustment: Bring the solution to the final volume with the acetonitrile:water mixture.

-

Filtration: Filter the diluted honey solution through a 0.22 µm syringe filter into an HPLC vial.[3][8]

3.1.3. HPLC-ELSD/MS Conditions

-

Column: Amino-bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or an amide-based column (e.g., XBridge BEH Amide, 150 mm x 3.0 mm, 2.5 µm).[3][8]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

-

Solvent A: Acetonitrile

-

Solvent B: Water

-

Gradient: Start with 80% A, decrease to 40% A over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[3][8]

-

Quantification: Use a calibration curve prepared from certified maltotriose standards.

3.2. Enzymatic Assay for Maltotriose Quantification

This method relies on the specific hydrolysis of maltotriose to glucose, which is then quantified.

3.2.1. Principle

Maltotriose is hydrolyzed by a specific enzyme, such as maltase-glucoamylase, to produce three molecules of glucose. The resulting glucose is then quantified using a glucose oxidase-peroxidase (GOPOD) assay.

3.2.2. Reagents

-

Maltase-glucoamylase solution: Prepare a solution of the enzyme in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.5).

-

Glucose Oxidase/Peroxidase (GOPOD) Reagent: Commercially available kits are recommended.

-

Maltotriose Standard Solutions: Prepare a series of maltotriose standards of known concentrations.

-

Sample Extract: Prepare an aqueous extract of the sample as described in the HPLC sample preparation section (using water instead of ethanol for the final dilution).

3.2.3. Procedure

-

Hydrolysis Step:

-

To 100 µL of the sample extract or standard in a microcentrifuge tube, add 100 µL of the maltase-glucoamylase solution.

-

Incubate at 40°C for 30 minutes.

-

Stop the reaction by heating at 100°C for 5 minutes.

-

Centrifuge to pellet any precipitate.

-

-

Glucose Quantification Step:

-

Transfer 50 µL of the supernatant from the hydrolysis step to a 96-well plate.

-

Add 200 µL of the GOPOD reagent to each well.

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of a blank (without maltotriose) from the sample and standard readings.

-

Construct a standard curve of absorbance versus glucose concentration (note that 1 mole of maltotriose yields 3 moles of glucose).

-

Determine the concentration of maltotriose in the original sample from the standard curve.

-

Signaling Pathways and Experimental Workflows

While maltotriose is not typically considered a signaling molecule in the classical sense, its transport and metabolism, particularly in yeast, are tightly regulated processes that can be visualized as a pathway.

4.1. Maltotriose Transport and Metabolism in Saccharomyces cerevisiae

The uptake and subsequent hydrolysis of maltotriose in brewing yeast is a critical step for efficient fermentation. Several transporter proteins with varying affinities for maltotriose are involved.

Caption: Maltotriose transport and metabolism in yeast.

4.2. General Workflow for Oligosaccharide Analysis

The analysis of maltotriose from natural sources follows a structured workflow from sample collection to data analysis.

Caption: General workflow for maltotriose analysis.

Conclusion

Maltotriose is a naturally occurring trisaccharide found in a range of plant and microbial sources, with particularly high concentrations in certain processed sweeteners and fermented products. Its accurate quantification is crucial for quality control in the food and beverage industry and for research into carbohydrate metabolism. The experimental protocols and workflows provided in this guide offer a robust framework for the analysis of maltotriose, enabling researchers and industry professionals to better understand and utilize this important carbohydrate. Further research into its potential physiological effects may open new avenues for its application in drug development and human health.

References

- 1. books.rsc.org [books.rsc.org]

- 2. GLUCOSE SYRUP - Ataman Kimya [atamanchemicals.com]

- 3. lcms.cz [lcms.cz]

- 4. labotec.co.za [labotec.co.za]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. dsse.biz [dsse.biz]

- 7. Discovering the Essence of High Maltose Syrup: Your Comprehensive Guide for Tips, Techniques, and Troubleshooting [glucorp.com]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. agraria.com.br [agraria.com.br]

- 10. researchgate.net [researchgate.net]

- 11. Comparative study of sugar extraction procedures for HPLC analysis and proposal of an ethanolic extraction method for plant-based high-protein ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Production of Maltotriose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotriose (B133400), a trisaccharide composed of three α-1,4 linked glucose units, is a key carbohydrate in various biological and industrial processes. In the pharmaceutical and biotechnology sectors, it serves as a crucial excipient, a component in cell culture media, and a substrate for enzymatic assays. The efficient and controlled production of high-purity maltotriose is therefore of significant interest. This technical guide provides an in-depth overview of the primary methods for maltotriose synthesis and production, including enzymatic, microbial, and chemical approaches. It offers detailed experimental protocols, quantitative data for comparison, and visual representations of key processes to aid researchers and professionals in the field.

Enzymatic Synthesis of Maltotriose

Enzymatic methods are the most common and efficient approaches for producing maltotriose, offering high specificity and yield under mild reaction conditions. The primary substrates for enzymatic synthesis are starch and pullulan.

From Starch

Starch, a readily available and inexpensive polysaccharide, can be hydrolyzed to produce maltotriose using specific amylolytic enzymes.

Certain α-amylases can selectively hydrolyze starch to yield maltotriose as the main product. An example is the α-amylase from Microbulbifer thermotolerans.[1][2]

Experimental Protocol:

-

Substrate Preparation: Prepare a solution of soluble starch in a suitable buffer (e.g., sodium phosphate (B84403) buffer).

-

Enzymatic Reaction: Add the purified maltotriose-producing α-amylase to the starch solution.

-

Incubation: Incubate the reaction mixture under optimal conditions. For the α-amylase from M. thermotolerans, the optimal conditions are a temperature of 44.95°C, a pH of 6.35, and a reaction time of 1.76 hours.[1][2]

-

Enzyme Inactivation: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Product Analysis: Analyze the product composition using methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]

A combination of branching and debranching enzymes can be used to produce specific maltooligosaccharides from starch. While not a direct route to pure maltotriose, this method is used to create maltodextrins with a high proportion of maltotriose.

Logical Workflow for Maltodextrin Synthesis:

Caption: Workflow for producing maltodextrins from starch.

From Pullulan

Pullulan, a polysaccharide consisting of maltotriose units linked by α-1,6 glycosidic bonds, is an excellent substrate for producing high-purity maltotriose via hydrolysis with the enzyme pullulanase.

Experimental Protocol: [3][4][5]

-

Substrate Preparation: Prepare a 3% (w/v) solution of pullulan in a 0.1 M phosphate buffer (pH 5.0).[4][5]

-

Enzymatic Hydrolysis: Add pullulanase (from Bacillus acidopullulyticus) to the pullulan solution at a concentration of 10 ASPU/g of pullulan.[3][4]

-

Incubation: Incubate the reaction mixture at 45-50°C for 6-8 hours with agitation.[3][4][5]

-

Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 10 minutes.[5]

-

Purification:

-

Drying: Collect the precipitate and dry it at 80°C for 2 hours to obtain a white powder of maltotriose.[3][4]

Enzymatic Hydrolysis of Pullulan to Maltotriose:

Caption: Hydrolysis of pullulan by pullulanase to yield maltotriose.

Microbial Production of Maltotriose

Microbial fermentation, particularly using yeast of the genus Saccharomyces, is another significant method for maltotriose production, especially in the context of brewing where wort containing maltotriose is fermented. The efficiency of maltotriose utilization is highly dependent on the yeast strain.

The key to efficient maltotriose fermentation is the presence of specific transporter proteins, such as the AGT1 permease, which actively transport maltotriose across the yeast cell membrane.[6][7][8] Strains lacking or having low expression of this transporter will not efficiently ferment maltotriose.[6][7][8]

Strategies for Enhanced Microbial Maltotriose Utilization:

-

Strain Selection: Selecting yeast strains with inherent high maltotriose transport and metabolism capabilities.

-

Genetic Engineering: Overexpression of the AGT1 gene in industrial yeast strains can significantly improve maltotriose uptake and fermentation.

-

Optimization of Fermentation Conditions: While less impactful than genetic factors, optimizing parameters like magnesium concentration in the medium can enhance maltotriose fermentation.

Maltotriose Transport and Metabolism in Saccharomyces cerevisiae

References

- 1. Characterization of maltotriose production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Maltotriose syrup from microbial Pullulan by using Pullulanase Enzyme – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Maltotriose fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

biological function of maltotriose in living systems

An In-depth Technical Guide on the Biological Function of Maltotriose (B133400) in Living Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, is a significant carbohydrate in various biological contexts, from microbial metabolism to human digestion.[1][2] It is a key component of starch hydrolysates, such as brewer's wort, making its efficient utilization crucial for industrial fermentation processes like brewing and bioethanol production.[3][4] In microorganisms, maltotriose serves as a valuable carbon and energy source, and its uptake and metabolism are governed by sophisticated transport and regulatory systems.[5][6] Furthermore, maltotriose can act as a signaling molecule, inducing the expression of genes required for its own metabolism.[7][8] In humans, maltotriose is an intermediate in the digestion of starch by α-amylase.[1][2]

This technical guide provides a comprehensive overview of the biological functions of maltotriose in living systems. It delves into the molecular mechanisms of its transport, metabolism, and the signaling pathways it governs. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the roles of maltotriose, with a focus on microbial systems.

Maltotriose Transport: A Gateway to Cellular Metabolism

The transport of maltotriose across the cell membrane is the rate-limiting step for its metabolism in many organisms, particularly in the yeast Saccharomyces cerevisiae.[9][10][11] Due to its size and hydrophilicity, maltotriose requires specific transporter proteins to enter the cytoplasm.

Maltotriose Transport in Yeast

In Saccharomyces species, the uptake of maltotriose is an active process, primarily mediated by proton symporters that utilize the electrochemical gradient across the plasma membrane.[5][12] Several α-glucoside transporters have been identified with varying affinities and specificities for maltotriose.

-

AGT1 (Alpha-Glucoside Transporter 1): This is a broad-substrate permease and is considered the primary transporter of maltotriose in many S. cerevisiae strains.[5][13] It also transports other α-glucosides like maltose (B56501), trehalose, and sucrose.[5][12] The AGT1 permease is crucial for efficient maltotriose fermentation in industrial applications.[5][12]

-

MALx1 Transporters (e.g., MAL21, MAL31, MAL41): These transporters are primarily high-affinity maltose transporters and generally do not transport maltotriose efficiently.[5][12]

-

MPH2 and MPH3: These are two highly homologous permeases that have been implicated in maltotriose transport, although their exact role and substrate specificity are still under investigation.[14]

-

MTY1/MTT1: This transporter, identified in Saccharomyces pastorianus, displays a higher affinity for maltotriose than for maltose, a unique feature among the known α-glucoside transporters.[4]

The expression of these transporter genes is tightly regulated, typically induced by maltose or maltotriose and repressed by the presence of glucose.[15][16]

Maltotriose Transport in Bacteria

In bacteria such as Escherichia coli and Bacillus subtilis, maltotriose and other maltodextrins are transported by ATP-binding cassette (ABC) transport systems.[6][17] These systems consist of a periplasmic binding protein (MalE in E. coli), two transmembrane proteins (MalF and MalG), and two cytoplasmic ATP-hydrolyzing subunits (MalK).[6] The binding protein captures maltotriose in the periplasm and delivers it to the transmembrane channel, where the energy from ATP hydrolysis drives its translocation into the cytoplasm.[6]

Intracellular Metabolism of Maltotriose

Once inside the cell, maltotriose is hydrolyzed into glucose molecules, which can then enter the central glycolytic pathway to generate energy and metabolic intermediates.

In yeast, this hydrolysis is catalyzed by intracellular α-glucosidases, also known as maltases, which are encoded by the MALx2 genes.[18] These enzymes can hydrolyze both maltose and maltotriose.[5][9]

In E. coli, the metabolism of maltodextrins, including maltotriose, involves enzymes such as amylomaltase (encoded by malQ) and maltodextrin (B1146171) phosphorylase (encoded by malP).

Maltotriose as a Signaling Molecule and Regulator of Gene Expression

Beyond its role as a carbon source, maltotriose functions as an important signaling molecule that induces the expression of genes required for its own uptake and metabolism.

The MAL Regulon in Saccharomyces cerevisiae

In S. cerevisiae, the genes for maltose and maltotriose utilization are organized into five unlinked MAL loci (MAL1-4 and MAL6).[5][18] Each complete locus contains a gene for a transporter (MALx1), a maltase (MALx2), and a transcriptional activator (MALx3).[16][18] The expression of the MALx1 and MALx2 genes is induced by maltose and, in the case of transporters like AGT1, also by maltotriose.[15][16] This induction is mediated by the Malx3 protein.[16]

The mal Regulon in Escherichia coli

In E. coli, the genes for maltose and maltodextrin metabolism are part of the mal regulon, which is positively controlled by the transcriptional activator MalT.[6][7] Maltotriose is the endogenous inducer of the mal system.[6][8] The binding of maltotriose and ATP to MalT triggers a conformational change that promotes its oligomerization and binding to mal promoters, thereby activating gene transcription.[7]

Quantitative Data on Maltotriose Function

Table 1: Kinetic Parameters of Maltotriose Transporters in Saccharomyces Species

| Transporter | Organism | Substrate | Km (mM) | Reference |

| AGT1 | S. cerevisiae | Maltotriose | 36 ± 2 | [5][12] |

| AGT1 | S. cerevisiae | Maltose | ~20-35 | [5] |

| AGT1 | S. cerevisiae | Trehalose | ~8 | [5] |

| MALx1 (general) | S. cerevisiae | Maltose | ~2-4 | [12] |

| MTY1 | S. pastorianus | Maltotriose | 24 | [4] |

| MTY1 | S. pastorianus | Maltose | 3 | [4] |

Table 2: Respiratory Quotients (RQ) for Sugar Metabolism in Saccharomyces cerevisiae

| Sugar | Respiratory Quotient (RQ) | Reference |

| Glucose | 0.11 | [4] |

| Maltose | 0.16 | [4] |

| Maltotriose | 0.36 | [4] |

Diagrams of Key Pathways and Workflows

Caption: Experimental workflow for the characterization of a novel maltotriose transporter.

Caption: Maltotriose signaling pathway for the activation of the mal regulon in E. coli.

Caption: Metabolic pathway of maltotriose utilization in Saccharomyces cerevisiae.

Experimental Protocols

α-Glucosidase Activity Assay

This protocol is adapted from commercially available kits and published literature for determining α-glucosidase (maltase) activity in yeast cell extracts using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPαG).[3][4][6]

Materials:

-

Yeast cell culture

-

Lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent or glass bead lysis)

-

Assay Buffer: 0.1 M Potassium Phosphate (B84403) buffer, pH 6.8

-

Substrate Solution: 10 mM p-nitrophenyl-α-D-glucopyranoside (pNPαG) in Assay Buffer

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

-

Microplate reader and 96-well plates

Procedure:

-

Preparation of Cell Lysate:

-

Harvest yeast cells from a culture grown under inducing conditions (e.g., YP-maltose medium).

-

Wash the cell pellet with distilled water and resuspend in lysis buffer.

-

Lyse the cells using your preferred method (e.g., enzymatic, mechanical with glass beads, or chemical).

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude protein extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Pre-warm the Assay Buffer and Substrate Solution to 37°C.

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10-50 µL of the cell lysate to the sample wells. For a blank, add the same volume of lysis buffer.

-

Add 2-10 µL of a purified α-glucosidase as a positive control, if available.

-

Bring the total volume in each well to 100 µL with Assay Buffer.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

To initiate the reaction, add 50 µL of the pre-warmed Substrate Solution to each well.

-

-

Measurement:

-

Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), depending on the enzyme activity.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

-

-

Calculation of Activity:

-

Subtract the absorbance of the blank from the sample readings.

-

Calculate the concentration of p-nitrophenol produced using a standard curve.

-

Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of pNPαG per minute under the assay conditions.

-

Radiolabeled Maltotriose Transport Assay

This protocol outlines a general procedure for measuring the uptake of radiolabeled maltotriose in yeast. Specific parameters may need optimization depending on the yeast strain and transporter being studied.

Materials:

-

Yeast cell culture

-

[¹⁴C]-Maltotriose or [³H]-Maltotriose

-

Wash Buffer: Ice-cold 50 mM potassium phosphate buffer, pH 6.8

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)

Procedure:

-

Cell Preparation:

-

Grow yeast cells to the mid-exponential phase in a medium that induces the expression of the maltotriose transporter of interest (e.g., YP-maltose).

-

Harvest the cells by centrifugation and wash them twice with ice-cold Wash Buffer.

-

Resuspend the cells in Wash Buffer to a final concentration of approximately 10⁸ cells/mL. Keep the cell suspension on ice.

-

-

Uptake Assay:

-

Pre-warm the cell suspension to the desired assay temperature (e.g., 30°C) for 5 minutes.

-

Initiate the transport assay by adding a known concentration of radiolabeled maltotriose to the cell suspension.

-

At specific time intervals (e.g., 15, 30, 60, 120 seconds), take aliquots of the cell suspension (e.g., 100 µL).

-

Immediately transfer the aliquot to the filtration apparatus and rapidly filter the cells through a glass fiber filter under vacuum.

-

Wash the filter with two aliquots of ice-cold Wash Buffer to remove any non-transported radiolabeled substrate.

-

-

Quantification:

-

Transfer the filter to a scintillation vial.

-

Add scintillation fluid and vortex to elute the radioactivity from the cells.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of transported maltotriose (in nmol/mg of dry cell weight) against time.

-

The initial rate of transport can be determined from the linear portion of the curve.

-

To determine kinetic parameters (Km and Vmax), perform the assay at various substrate concentrations and analyze the data using a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).

-

Northern Blot Analysis of MAL Gene Expression

This protocol provides a general outline for performing Northern blot analysis to detect and quantify the mRNA levels of MAL genes in yeast.[9][17][19][20][21]

Materials:

-

Yeast cell cultures grown under different conditions (e.g., with glucose, maltose, or maltotriose as the carbon source)

-

RNA extraction kit or reagents (e.g., TRIzol)

-

Denaturing agarose (B213101) gel (with formaldehyde)

-

MOPS running buffer

-

Nylon membrane

-

UV crosslinker

-

Hybridization oven and tubes

-

Labeled DNA or RNA probe specific for the MAL gene of interest (e.g., labeled with ³²P)

-

Prehybridization and hybridization buffers

-

Wash buffers (low and high stringency)

-

Phosphor screen and imager

Procedure:

-

RNA Isolation:

-

Harvest yeast cells and extract total RNA using a standard protocol, ensuring all reagents and equipment are RNase-free.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

-

Gel Electrophoresis:

-

Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.

-

Include an RNA ladder to determine the size of the transcripts.

-

-

Transfer:

-